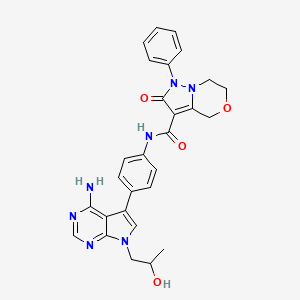
Axl-IN-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Axl-IN-11 is a potent and selective inhibitor of the AXL receptor tyrosine kinase, which is part of the TAM (TYRO3, AXL, and MERTK) family. This compound has gained significant attention due to its potential therapeutic applications, particularly in oncology, where AXL overexpression is associated with tumor growth, metastasis, and drug resistance .
Preparation Methods
The synthesis of Axl-IN-11 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo various chemical transformations such as halogenation, nucleophilic substitution, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Chemical Reactions Analysis
Axl-IN-11 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Coupling Reactions: These reactions involve the formation of carbon-carbon or carbon-heteroatom bonds, often using palladium-catalyzed cross-coupling reactions
Scientific Research Applications
Axl-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the AXL signaling pathway and its role in various biological processes.
Biology: Helps in understanding the molecular mechanisms of AXL-mediated cellular functions, such as proliferation, migration, and survival.
Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly those with high AXL expression. It is also being studied in combination with other therapies to overcome drug resistance.
Industry: Utilized in the development of new drugs targeting AXL and related pathways
Mechanism of Action
Axl-IN-11 exerts its effects by inhibiting the kinase activity of the AXL receptor. This inhibition prevents the phosphorylation of AXL and subsequent activation of downstream signaling pathways, such as PI3K/AKT, MAPK/ERK, and STAT3. These pathways are involved in various cellular processes, including cell survival, proliferation, and migration. By blocking AXL signaling, this compound can reduce tumor growth and metastasis .
Comparison with Similar Compounds
Axl-IN-11 is compared with other AXL inhibitors, such as:
BGB324: Another selective AXL inhibitor with similar therapeutic applications.
R428: Known for its potent anti-tumor effects and ability to overcome drug resistance.
TP-0903: A dual inhibitor targeting both AXL and other kinases, providing broader therapeutic potential.
This compound stands out due to its high selectivity and potency, making it a valuable tool in both research and therapeutic contexts .
Properties
Molecular Formula |
C28H27N7O4 |
|---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
N-[4-[4-amino-7-(2-hydroxypropyl)pyrrolo[2,3-d]pyrimidin-5-yl]phenyl]-2-oxo-1-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxamide |
InChI |
InChI=1S/C28H27N7O4/c1-17(36)13-33-14-21(23-25(29)30-16-31-26(23)33)18-7-9-19(10-8-18)32-27(37)24-22-15-39-12-11-34(22)35(28(24)38)20-5-3-2-4-6-20/h2-10,14,16-17,36H,11-13,15H2,1H3,(H,32,37)(H2,29,30,31) |
InChI Key |
IUZRCZORHOICEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C2=C(N=CN=C21)N)C3=CC=C(C=C3)NC(=O)C4=C5COCCN5N(C4=O)C6=CC=CC=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


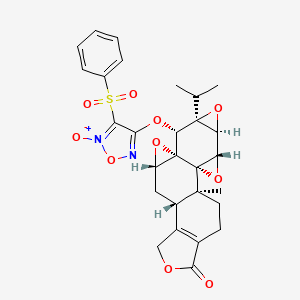


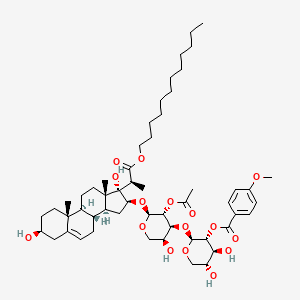
![1-(3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindoline-1,9'-xanthen]-2-yl)-3-phenylurea](/img/structure/B12400538.png)
![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400542.png)
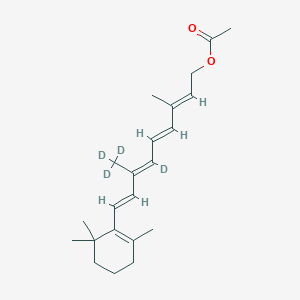
![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400551.png)
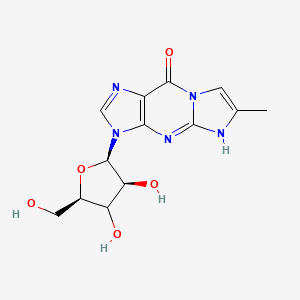
![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12400557.png)
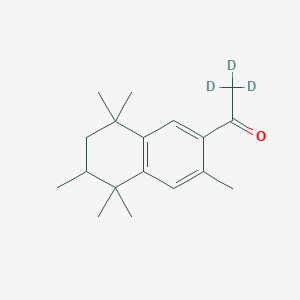
![N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12400570.png)

![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-chloro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12400583.png)
